![molecular formula C10H9NO2 B182983 1-(3-Amino-1-benzofuran-2-yl)ethanone CAS No. 49615-96-5](/img/structure/B182983.png)
1-(3-Amino-1-benzofuran-2-yl)ethanone
Overview
Description
1-(3-Amino-1-benzofuran-2-yl)ethanone is a chemical compound with the CAS Number: 49615-96-5. Its molecular weight is 175.19 and its molecular formula is C10H9NO2 . The IUPAC name for this compound is 1-(3-amino-1-benzofuran-2-yl)ethanone .
Molecular Structure Analysis
The molecular structure of 1-(3-Amino-1-benzofuran-2-yl)ethanone consists of a benzofuran ring attached to an ethanone group at the 1-position and an amino group at the 3-position . The InChI code for this compound is 1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
The melting point of 1-(3-Amino-1-benzofuran-2-yl)ethanone is reported to be 149°C .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives have been shown to possess significant anticancer activities. They can inhibit cell growth in various cancer cells, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .
Cytotoxic Properties
These compounds have been tested for their cytotoxic properties on human cancer cells and healthy cells, indicating their potential use in cancer therapy .
Antibacterial Activities
Benzofuran compounds have been screened for antibacterial activities against standard and clinical strains, suggesting their application in developing new antimicrobial agents .
Synthetic Strategies
The synthesis of benzofuran derivatives involves strategies like one-pot etherification and dehydrative cyclization of precursors. This knowledge is crucial for creating new compounds with desired biological activities .
Natural Product Synthesis
Research into natural products containing benzofuran rings has increased, with studies focusing on their structure and biological activities. This indicates a role for benzofuran derivatives in the synthesis of complex natural products .
Safety and Hazards
Future Directions
While specific future directions for 1-(3-Amino-1-benzofuran-2-yl)ethanone are not available, benzofuran derivatives are a subject of significant research, particularly in the realm of anti-cancer activity . Therefore, it’s likely that future research will continue to explore the potential applications of these compounds in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it may interact with its targets, such as tks, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds that target tks can influence various cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown cytotoxic activity in various cancer cell lines .
properties
IUPAC Name |
1-(3-amino-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBNOWMBVHDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349582 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-1-benzofuran-2-yl)ethanone | |
CAS RN |
49615-96-5 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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